2-Aminomethyl-2-norbornanol

Descripción general

Descripción

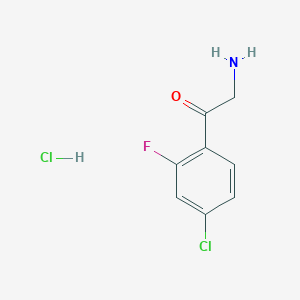

2-Aminomethyl-2-norbornanol is a chemical compound with the molecular formula C8H15NO . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

The synthesis of 2-norbornanone, a related compound, has been achieved through a two-step process with a 91% overall yield . This process involves the addition of sublimation inhibitors to suppress the sublimation of norbornene in the process of sulfuric acid-promoted hydration, significantly increasing the yield of 2-norbornanol under mild conditions .Molecular Structure Analysis

The molecular structure of 2-Aminomethyl-2-norbornanol is represented by the formula C8H15NO . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.Chemical Reactions Analysis

The chemical reactions involving 2-norbornanol, a related compound, have been studied extensively. One method involves the aerobic oxidation of norbornene to 2-norbornanone, catalyzed by palladium chloride and copper chloride . Another method involves the hydroboration of norbornene, followed by oxidative workup, which provides exo-2-norborneol in excellent yields and with stereoselectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminomethyl-2-norbornanol can be found in dedicated chemical databases . For a detailed analysis of these properties, it would be best to refer to these resources.Aplicaciones Científicas De Investigación

Synthesis of 2-Norbornanone

2-Aminomethyl-2-norbornanol: serves as an intermediate in the synthesis of 2-norbornanone , a compound with various applications in the synthesis of biocyclo derivatives . The process involves the addition of sublimation inhibitors to suppress the sublimation of norbornene, which significantly increases the yield of 2-norbornanol under mild conditions . This improved synthesis method has a high atom efficiency and yield, making it valuable for industrial applications.

Catalytic Oxidation

The compound is used in the development of catalyst systems for the selective aerobic oxidation of 2-norbornanol . A specific system using 4-hydroxy-TEMPO/CuCl/TBN has been developed, displaying high atom efficiency and yield . This application is crucial for chemical processes that require precise and efficient oxidation reactions.

Biomass Valorization

In the context of biomass-derived chemicals, 2-Aminomethyl-2-norbornanol can be involved in the reductive amination of hydroxymethylfurfural (HMF) to produce furfurylamine . This process is part of the larger field of biomass valorization, where biomass is converted into value-added chemicals.

Pharmaceutical Research

The structural motif of 2-Aminomethyl-2-norbornanol is found in various pharmaceutical compounds. Its bicyclic structure can be functionalized to create molecules with potential therapeutic effects. For instance, modifications of this compound have been explored for their reactivity patterns, which could lead to new drug discoveries .

Safety And Hazards

According to the safety data sheet, 2-Aminomethyl-2-norbornanol is combustible and causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(aminomethyl)bicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-5-8(10)4-6-1-2-7(8)3-6/h6-7,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJFLZBZSJRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-2-norbornanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)

![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)